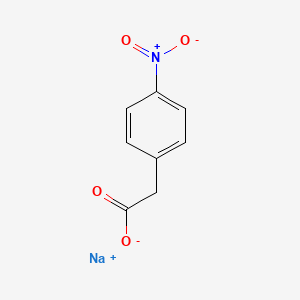

Sodium 4-Nitrophenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4.Na/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBWMCGLXGDFAV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506508 | |

| Record name | Sodium (4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7063-24-3 | |

| Record name | Sodium (4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium 4-Nitrophenylacetate

Introduction: Defining a Versatile Synthetic Building Block

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, precision in molecular architecture is paramount. Sodium 4-nitrophenylacetate (Sodium 2-(4-nitrophenyl)acetate) is a carboxylate salt that serves as a valuable and versatile intermediate. While often overshadowed by its ester analog, 4-nitrophenyl acetate (a common chromogenic substrate in enzyme kinetics), this compound possesses a distinct reactivity profile centered on its nucleophilic carboxylate and the electrophilic nature of its nitro-substituted aromatic ring.

This guide provides an in-depth examination of the core chemical properties, synthesis, and reactivity of this compound. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in complex synthetic pathways. We will dissect its spectroscopic signature, detail validated synthetic protocols, and explore its modern applications, while critically distinguishing it from structurally similar compounds to ensure methodological accuracy in the laboratory.

Core Chemical and Physical Properties

This compound is the sodium salt of (4-nitrophenyl)acetic acid. The presence of the ionic carboxylate group significantly influences its physical properties, particularly its solubility, compared to its parent acid.

| Property | Data | Reference(s) |

| IUPAC Name | sodium 2-(4-nitrophenyl)acetate | [1] |

| CAS Number | 7063-24-3 | [1] |

| Molecular Formula | C₈H₆NNaO₄ | [1] |

| Molecular Weight | 203.13 g/mol | [1] |

| Appearance | Beige to yellow crystalline powder (inferred from parent acid) | [2] |

| Solubility | Soluble in water; parent acid is slightly soluble in water. | [2] |

| Melting Point | Decomposes before melting; parent acid melts at 151–152 °C. | [3] |

Synthesis and Purification

The synthesis of this compound is a straightforward two-stage process: first, the synthesis of the parent (4-nitrophenyl)acetic acid, followed by its neutralization. The most reliable and scalable route to the parent acid begins with the nitration of benzyl cyanide, followed by acid-catalyzed hydrolysis of the resulting nitrile.[3][4]

Synthesis Pathway Overview

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of (4-Nitrophenyl)acetic Acid

This protocol is adapted from a validated procedure published in Organic Syntheses.[3] The causality behind this choice rests on its high yield and the detailed procedural notes that ensure reproducibility and safety.

Step 1: Hydrolysis of p-Nitrobenzyl Cyanide

-

In a 1-liter round-bottom flask, place 100 g (0.62 mol) of p-nitrobenzyl cyanide.[3]

-

Prepare a dilute sulfuric acid solution by cautiously adding 300 mL of concentrated H₂SO₄ to 280 mL of water.

-

Pour two-thirds of the acid solution over the p-nitrobenzyl cyanide and swirl vigorously to ensure all the solid is wetted.

-

Use the remaining acid to wash any solid from the flask walls.

-

Attach a reflux condenser and heat the mixture to boiling for 15 minutes. Rationale: The strong acid and heat are necessary to hydrolyze the stable nitrile group to a carboxylic acid and ammonium salt. The flask should be heated over an asbestos board to prevent superheating and decomposition.[3]

-

After boiling, dilute the dark reaction mixture with an equal volume of cold water and cool in an ice bath to 0°C or below to precipitate the product.

-

Filter the crude product using a Büchner funnel and wash the precipitate with several portions of ice-cold water.

Step 2: Recrystallization and Purification

-

Dissolve the crude precipitate in 1600 mL of boiling water. Causality: (4-Nitrophenyl)acetic acid has a steep solubility curve in water, making it sparingly soluble in cold water but much more soluble in hot water, which is ideal for recrystallization.[3]

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added.

-

Filter the hot solution rapidly through a pre-heated funnel to remove any insoluble impurities. Self-Validation: Rapid filtration is critical to prevent premature crystallization of the product on the filter paper.[3]

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Collect the resulting pale yellow needles by filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield is 103–106 g (92–95%), with a melting point of 151–152°C.[3]

Experimental Protocol: Preparation of this compound

-

Dissolve the purified (4-nitrophenyl)acetic acid in a minimal amount of ethanol or a water/ethanol mixture.

-

In a separate flask, prepare a stoichiometric equivalent (1.0 eq) of sodium hydroxide or sodium bicarbonate in water.

-

Slowly add the basic solution to the stirred solution of the acid at room temperature. Effervescence (CO₂) will be observed if bicarbonate is used.

-

Continue stirring for 1 hour after the addition is complete to ensure the reaction goes to completion.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is this compound. For most applications, it can be used without further purification.

Spectroscopic Analysis for Structural Verification

Spectroscopic analysis is a cornerstone of chemical research, providing a fingerprint for molecular structure. The data presented here are based on typical values and data available from public databases.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. For this compound, the key features are the deshielded aromatic protons due to the electron-withdrawing nitro group and the singlet for the benzylic methylene protons.

| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |

| ¹H | ~8.1-8.2 | Doublet (d) | 2H, Aromatic (ortho to NO₂) |

| ~7.4-7.5 | Doublet (d) | 2H, Aromatic (meta to NO₂) | |

| ~3.6-3.7 | Singlet (s) | 2H, Methylene (-CH₂-) | |

| ¹³C | ~175-178 | Singlet | Carbonyl (-COO⁻) |

| ~146-148 | Singlet | Aromatic (C-NO₂) | |

| ~144-146 | Singlet | Aromatic (C-CH₂) | |

| ~130-131 | Singlet | Aromatic (CH, meta to NO₂) | |

| ~123-124 | Singlet | Aromatic (CH, ortho to NO₂) | |

| ~40-42 | Singlet | Methylene (-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum is dominated by the strong absorptions from the carboxylate and nitro groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~1600-1550 | Asymmetric stretch | Carboxylate (-COO⁻) |

| ~1420-1380 | Symmetric stretch | Carboxylate (-COO⁻) |

| ~1530-1500 | Asymmetric stretch | Nitro (-NO₂) |

| ~1350-1330 | Symmetric stretch | Nitro (-NO₂) |

| ~3000-2850 | C-H stretch | Methylene (-CH₂) |

Chemical Reactivity and Applications

The reactivity of this compound is dictated by two primary sites: the carboxylate group and the nitroaryl system.

Reactivity of the Carboxylate Group

The carboxylate anion is a good nucleophile and can participate in substitution reactions. However, its most significant modern application is in decarboxylative cross-coupling reactions .[6][7] In these reactions, the carboxylate group is extruded as CO₂ under metal catalysis (e.g., Palladium, Copper, or Iron), generating a 4-nitrobenzyl radical or organometallic species that can be coupled with various partners like aryl halides.[8][9] This provides a powerful and sustainable alternative to traditional cross-coupling methods that often rely on pre-formed, sensitive organometallic reagents.

Caption: General mechanism of decarboxylative cross-coupling.

Reactivity involving the Nitro Group

The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution and rendering the benzylic protons acidic. Furthermore, the nitro group itself can be readily reduced to an amine. The reduction of the parent acid to p-aminophenylacetic acid is a key step in the synthesis of certain pharmaceuticals and demonstrates the utility of the nitro group as a synthetic handle.[10]

Critical Distinction: this compound vs. 4-Nitrophenyl Acetate

A frequent point of confusion for researchers is the distinction between This compound and 4-nitrophenyl acetate (pNPA) . Misidentification can lead to complete failure of an experiment. The former is the sodium salt of a carboxylic acid, while the latter is an ester of a phenol.

Caption: Structural and functional differences between the two compounds.

4-Nitrophenyl acetate (pNPA) is an ester formed from 4-nitrophenol and acetic acid.[11] Its utility stems from its susceptibility to hydrolysis (cleavage of the ester bond). This reaction, often catalyzed by esterase or lipase enzymes, releases the 4-nitrophenolate anion, which is intensely yellow and has a strong absorbance at ~405 nm. This chromogenic property makes pNPA an invaluable tool for quantifying enzyme activity in biochemical assays. This compound does not possess this property and cannot be used as a substitute.

Safety and Handling

Based on data for the parent acid, this compound should be handled with appropriate care.[5]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just the salt of a simple organic acid; it is a strategic intermediate with well-defined reactivity. Its true value is realized in modern synthetic chemistry, particularly in the burgeoning field of decarboxylative cross-coupling, where it offers a stable and accessible precursor to the 4-nitrobenzyl moiety. A thorough understanding of its properties, synthesis, and, crucially, its distinction from the ester 4-nitrophenyl acetate, is essential for its effective and safe implementation in the research and development of novel chemical entities.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12675775, Sodium (4-nitrophenyl)acetate. Retrieved from [Link].[1]

-

Nicolet, B. H.; Pelc, J. J. p-NITROPHENYLACETIC ACID. Organic Syntheses, Coll. Vol. 1, p.406 (1941); Vol. 2, p.67 (1922). Retrieved from [Link].[3]

-

Khan, I.; et al. Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):986-991.[12]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). 4-Nitrobenzyl Cyanide: A Vital Building Block for p-Nitrophenylacetic Acid Synthesis. Retrieved from [Link].[4]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved from [Link].[5]

-

Scribd. Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid. Retrieved from [Link].[13]

-

Reusch, W. p-NITROBENZYL CYANIDE. Organic Syntheses, Coll. Vol. 1, p.396 (1941); Vol. 2, p.65 (1922). Retrieved from [Link].[14]

-

Wikipedia contributors. (2023). Decarboxylative cross-coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].[6]

-

Wang, C., et al. (2022). Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism. Nature Communications, 13, 2415. Retrieved from [Link].[7]

-

Shields, J. D., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ChemRxiv. Cambridge: Cambridge Open Engage. Retrieved from [Link].[8]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13243, 4-Nitrophenyl acetate. Retrieved from [Link].[11]

-

Kumar, R., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Organic & Biomolecular Chemistry, 17(15), 3676-3694. Retrieved from [Link].[15]

-

Shields, J. D., et al. (2014). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society, 136(30), 10834-10842. Retrieved from [Link].[9]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6931101, (4-Nitrophenyl)acetate. Retrieved from [Link].[16]

-

Robertson, G. R. p-AMINOPHENYLACETIC ACID. Organic Syntheses, Coll. Vol. 1, p.52 (1941); Vol. 3, p.7 (1923). Retrieved from [Link].[10]

Sources

- 1. Sodium (4-nitrophenyl)acetate | C8H6NNaO4 | CID 12675775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 7. Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. scribd.com [scribd.com]

- 14. orgsyn.org [orgsyn.org]

- 15. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (4-Nitrophenyl)acetate | C8H6NO4- | CID 6931101 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Sodium 4-Nitrophenylacetate: A Versatile Synthetic Building Block

Abstract

This technical guide provides an in-depth exploration of Sodium 4-Nitrophenylacetate (CAS No. 7063-24-3), a key organic intermediate. The document moves beyond basic identification to detail its synthesis, purification, and comprehensive analytical characterization. The core focus is on its primary application as a water-soluble synthetic precursor in pharmaceutical and fine chemical manufacturing, a role dictated by the reactivity of its parent molecule, 4-Nitrophenylacetic acid.[1][2] This guide also addresses and clarifies a common point of confusion with the structurally related but functionally distinct enzyme substrate, 4-nitrophenyl acetate, to ensure methodological accuracy for researchers. Safety protocols, handling, and storage are detailed to provide a complete operational overview for laboratory and industrial professionals.

Introduction and Core Concepts

This compound is the sodium salt of 4-Nitrophenylacetic acid. Its molecular formula is C₈H₆NNaO₄.[3] The presence of the sodium carboxylate group renders the molecule significantly more soluble in aqueous media compared to its parent acid, a critical property that underpins its utility in various synthetic applications. The molecule's structure combines a reactive methylene group adjacent to a carbonyl, and an aromatic ring activated by a nitro group at the para position. This unique combination of functional groups makes it, and its parent acid, a valuable precursor for the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs) and specialty dyes.[1][4]

Molecular Structure and Identification

-

IUPAC Name: Sodium 2-(4-nitrophenyl)acetate[3]

-

CAS Number: 7063-24-3[3]

-

Molecular Formula: C₈H₆NNaO₄[3]

-

Molecular Weight: 203.13 g/mol [3]

-

Canonical SMILES: C1=CC(=CC=C1CC(=O)[O-])[O-].[Na+][3]

Critical Distinction: The Acid Salt vs. The Ester Substrate

A frequent and critical point of confusion in chemical literature and laboratory practice is the mix-up between This compound (the topic of this guide) and 4-Nitrophenyl acetate . It is imperative to understand their distinct roles.

-

This compound (Acid Salt): A synthetic building block. Its reactivity is centered on the methylene (-CH₂-) group and the carboxylate for further derivatization.

-

4-Nitrophenyl acetate (Ester): A chromogenic substrate used in biochemical assays to measure esterase and lipase activity.[5][6] Enzymatic hydrolysis cleaves the ester bond, releasing the yellow-colored 4-nitrophenolate ion, which can be quantified spectrophotometrically.

The following diagram illustrates this crucial difference.

Caption: Logical separation of this compound and 4-Nitrophenyl acetate.

Physicochemical Properties

The properties of this compound are primarily dictated by its ionic nature. The parent acid, 4-Nitrophenylacetic acid, is a beige to yellow crystalline powder with limited water solubility.[7] The conversion to the sodium salt drastically alters this, enhancing its utility for aqueous-phase reactions.

| Property | Value / Description | Source |

| Appearance | Typically a white to light yellow solid or powder. | - |

| Molecular Weight | 203.13 g/mol | [3] |

| Solubility | Water: Expected to be soluble due to its ionic salt nature. Organic Solvents: Solubility is generally lower than the parent acid. The parent acid is soluble in methanol and chloroform.[1] | General Chem. |

| pKa (of parent acid) | 3.85 at 25°C | [8] |

| Melting Point | The parent acid melts at 152-155°C.[1] The salt does not have a sharp melting point and will likely decompose at high temperatures. | [1] |

Synthesis and Purification Protocol

The synthesis of this compound is a robust, two-step process. The first step involves the hydrolysis of a nitrile to form the parent carboxylic acid, a well-documented procedure. The second step is a simple acid-base neutralization.

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 4-Nitrophenylacetic Acid

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[9]

Materials:

-

p-Nitrobenzyl cyanide (0.62 mol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

Procedure:

-

Prepare Acid Solution: In a fume hood, cautiously prepare a dilute sulfuric acid solution by adding 300 mL of concentrated H₂SO₄ to 280 mL of water.

-

Reaction Setup: Place 100 g (0.62 mol) of p-nitrobenzyl cyanide into a 1-L round-bottomed flask. Add approximately two-thirds of the prepared acid solution to the flask.

-

Initiate Reaction: Swirl the flask to ensure the solid is thoroughly wetted. Use the remaining acid to wash down any solid adhering to the flask walls. Attach a reflux condenser.

-

Heating: Heat the mixture to boiling and maintain a steady reflux for 15 minutes. The mixture will darken during this process.[9]

-

Precipitation: After cooling slightly, dilute the reaction mixture with an equal volume of cold water and then cool in an ice bath to 0°C or below to precipitate the product.

-

Isolation and Purification: Filter the crude product and wash it several times with ice-cold water. Recrystallize the solid from boiling water to yield pure 4-Nitrophenylacetic acid as pale yellow needles.[9] The expected yield is 92-95%.

Step 2: Preparation of this compound

Materials:

-

4-Nitrophenylacetic acid (from Step 1)

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

pH indicator or pH meter

Procedure:

-

Dissolution: Suspend a known molar amount of 4-Nitrophenylacetic acid in a minimal amount of deionized water. The acid is only slightly soluble.[7]

-

Neutralization: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of a standard NaOH solution or NaHCO₃. The causality here is a classic acid-base neutralization; the solid acid will dissolve as it is converted to the soluble sodium salt.

-

Endpoint Determination: Monitor the pH of the solution. The reaction is complete when the pH becomes neutral (~7.0) and all the solid has dissolved. Avoid adding excess base.

-

Isolation (Optional): The resulting aqueous solution of this compound can be used directly for subsequent reactions. To isolate the solid salt, the water can be removed under reduced pressure using a rotary evaporator.

Analytical Characterization

A multi-technique approach is required to confirm the identity and purity of synthesized this compound. Spectral data for the compound is available in public databases.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a crucial technique for confirming the conversion from the parent acid to the salt.

-

Expected Peaks for the Salt:

-

Strong, broad carboxylate (COO⁻) asymmetric stretch: ~1580-1620 cm⁻¹. This peak replaces the sharp C=O stretch of the carboxylic acid (~1700 cm⁻¹).

-

Symmetric COO⁻ stretch: ~1400-1440 cm⁻¹.

-

Nitro (NO₂) asymmetric and symmetric stretches: ~1520 cm⁻¹ and ~1345 cm⁻¹, respectively.[10]

-

The disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) is the most definitive evidence of salt formation.

-

-

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.5-8.2 ppm). The protons ortho to the nitro group will be further downfield (higher ppm) than the protons meta to it.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons will appear upfield, typically around 3.6-3.8 ppm.

-

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is often conducted using reverse-phase HPLC.[1] The parent acid can be used as a reference standard to ensure complete conversion.

Applications in Synthesis

The primary value of this compound lies in its utility as a water-soluble intermediate for organic synthesis. Its parent acid is a recognized building block for numerous pharmaceuticals, including penicillin precursors, local anesthetics, and novel angiogenesis inhibitors.[1][4] Using the sodium salt allows for reactions to be conducted in aqueous or mixed-aqueous media, which can be advantageous for reasons of cost, safety, and environmental impact ("green chemistry").

One notable application is in the synthesis of fluorinated compounds. Research has demonstrated the use of nitrophenylacetic acid salts in cobalt-catalyzed decarboxylative difluoroalkylation, a method to introduce fluorine atoms into complex molecules to enhance their biological properties.[1]

Safety and Handling

Trustworthiness: This section is based on the Safety Data Sheet (SDS) for this compound, CAS 7063-24-3.

-

Hazard Identification: The material is not classified as hazardous under OSHA or WHMIS 2015 standards. No specific hazard pictograms or signal words are required.

-

Safe Handling:

-

Avoid creating dust. Use in a well-ventilated area or under a local exhaust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dark, and dry place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Rinse mouth and seek medical advice if you feel unwell.

-

-

Fire Fighting: Use dry chemical, foam, water spray, or carbon dioxide. The material may decompose in high temperatures to generate poisonous fumes (e.g., oxides of nitrogen).

Conclusion

This compound is a valuable, water-soluble synthetic intermediate whose utility is derived from the reactivity of its parent acid. Its straightforward synthesis and favorable solubility profile make it an attractive alternative to 4-Nitrophenylacetic acid for aqueous-phase reactions in pharmaceutical and fine chemical development. A clear understanding of its chemical identity, particularly in distinguishing it from the enzyme substrate 4-nitrophenyl acetate, is essential for its correct and safe application in research and development.

References

-

NSR laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12675775, Sodium (4-nitrophenyl)acetate. Retrieved January 11, 2026, from [Link].

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Org. Synth. Coll. Vol. 1, p.402 (1941); Vol. 3, p.75 (1923). Retrieved January 11, 2026, from [Link]

Sources

- 1. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]

- 2. Actylis - 4-Nitrophenylacetic Acid - API Intermediate - Catalyst [solutions.actylis.com]

- 3. Sodium (4-nitrophenyl)acetate | C8H6NNaO4 | CID 12675775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]

- 5. 4-Nitrophenyl acetate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. 4-Nitrophenylacetic acid CAS#: 104-03-0 [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Sodium 2-(4-nitrophenyl)acetate

This guide provides an in-depth technical overview of Sodium 2-(4-nitrophenyl)acetate, a compound of interest for researchers and professionals in drug development and chemical synthesis. It covers the compound's fundamental properties, synthesis, applications, and safety protocols, with a focus on providing practical insights and validated methodologies.

Compound Identification and Nomenclature

The subject of this guide is the sodium salt of (4-nitrophenyl)acetic acid.

IUPAC Name: sodium 2-(4-nitrophenyl)acetate[1]

Synonyms: Sodium 4-Nitrophenylacetate, 4-Nitrophenylacetic Acid Sodium Salt, Sodium (4-nitrophenyl)acetate[1]

CAS Number: 7063-24-3[1]

Molecular Formula: C₈H₆NNaO₄[1]

Molecular Weight: 203.13 g/mol [1]

It is crucial to distinguish this compound from a similarly named but structurally different molecule, 4-nitrophenyl acetate (CAS Number: 830-03-5), which is the acetate ester of 4-nitrophenol.[2][3] The latter is frequently used as a substrate in enzyme assays.[4][5] This guide focuses exclusively on the sodium salt of 4-nitrophenylacetic acid.

Chemical Structure:

Caption: Chemical structure of sodium 2-(4-nitrophenyl)acetate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of sodium 2-(4-nitrophenyl)acetate is essential for its application in research and development.

| Property | Value | Source |

| Molecular Weight | 203.13 g/mol | PubChem[1] |

| Molecular Formula | C₈H₆NNaO₄ | PubChem[1] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in water | General knowledge |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Synthesis and Manufacturing

Sodium 2-(4-nitrophenyl)acetate is typically synthesized from its corresponding acid, (4-nitrophenyl)acetic acid. The synthesis of the parent acid is a critical first step. While specific, detailed protocols for the direct synthesis of sodium 2-(4-nitrophenyl)acetate are not extensively documented in the provided search results, a general and reliable method involves the neutralization of (4-nitrophenyl)acetic acid with a sodium base.

Workflow for the Synthesis of Sodium 2-(4-nitrophenyl)acetate:

Caption: Generalized workflow for the synthesis of sodium 2-(4-nitrophenyl)acetate.

Experimental Protocol: Synthesis of (4-Nitrophenyl)acetic acid

The parent compound, (4-nitrophenyl)acetic acid, can be synthesized through various routes. One common method involves the nitration of phenylacetic acid.

Materials:

-

Phenylacetic acid

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

-

Distilled water

-

Sodium carbonate solution

-

Hydrochloric acid

Procedure:

-

In a flask submerged in an ice bath, slowly add phenylacetic acid to concentrated sulfuric acid with constant stirring.

-

Once the phenylacetic acid is fully dissolved, add a mixture of concentrated nitric and sulfuric acids dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir for a designated period.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system.

Causality: The use of a nitrating mixture (concentrated nitric and sulfuric acids) is a classic electrophilic aromatic substitution reaction. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Applications in Research

While sodium 2-(4-nitrophenyl)acetate itself is not as extensively cited in application-focused literature as 4-nitrophenyl acetate, its parent acid and related structures are of significant interest. The presence of the nitro group and the carboxylic acid functionality makes it a versatile building block in organic synthesis.

Potential areas of application include:

-

Synthesis of pharmaceuticals: The 4-nitrophenylacetic acid moiety can be a precursor to various pharmacologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized.

-

Chemical probes: The chromophoric nitrophenyl group can be useful in the design of chemical probes where a change in the electronic environment leads to a detectable spectroscopic shift.

-

Material science: Carboxylic acids with aromatic groups are sometimes used in the synthesis of metal-organic frameworks (MOFs) or other coordination polymers.

It is important to note that many research articles mentioning "p-nitrophenyl acetate" are referring to the ester, which is widely used as a substrate for esterases and lipases.[4] The hydrolysis of p-nitrophenyl acetate releases p-nitrophenol, which can be monitored spectrophotometrically.[4]

Safety and Handling

Proper handling of sodium 2-(4-nitrophenyl)acetate and its precursors is paramount in a laboratory setting. While a specific Safety Data Sheet (SDS) for sodium 2-(4-nitrophenyl)acetate was not found in the search results, general precautions for aromatic nitro compounds and carboxylate salts should be followed. The safety information for the related compound, 4-nitrophenyl acetate, provides a useful reference.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[6][7] In case of contact, flush the affected area with plenty of water.[6]

-

Ingestion: Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]

In case of a spill:

-

Clean up spills immediately, avoiding dust generation.[8]

-

Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[8]

Conclusion

Sodium 2-(4-nitrophenyl)acetate is a well-defined chemical compound with potential applications as a building block in organic synthesis. A clear understanding of its identity, properties, and safe handling procedures is essential for its effective use in a research environment. Researchers should exercise caution to differentiate this compound from the more commonly cited 4-nitrophenyl acetate in the literature to ensure the correct application and interpretation of experimental results.

References

-

PubChem. (n.d.). Sodium (4-nitrophenyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). sodium;(2R)-2-hydroxy-2-(4-nitrophenyl)acetate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenyl acetate, 97%. Retrieved from [Link]

-

MP Biomedicals. (n.d.). 4-Nitrophenyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenyl Acetate. Retrieved from [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)acetate. Retrieved from [Link]

Sources

- 1. Sodium (4-nitrophenyl)acetate | C8H6NNaO4 | CID 12675775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenyl acetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 4-Nitrophenylacetic Acid Sodium Salt

This guide provides a detailed exploration of the synthesis of 4-nitrophenylacetic acid sodium salt, a critical intermediate in modern drug development and organic synthesis. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can execute this synthesis with a deep understanding of the process, leading to high-purity yields and reproducible results.

Introduction: The Significance of 4-Nitrophenylacetic Acid and Its Sodium Salt

4-Nitrophenylacetic acid (4-NPAA), a pale yellow crystalline solid, is an aromatic organic compound belonging to the phenylacetic acid family.[1][2] Its structure, featuring a nitro group at the para-position of the phenyl ring, makes it a highly versatile building block. It serves as a key precursor in the manufacturing of various active pharmaceutical ingredients (APIs), including the beta-blocker atenolol, as well as penicillin precursors and local anesthetics.[1][3][4] Beyond pharmaceuticals, its applications extend to the synthesis of dyestuffs, agrochemicals, and angiogenesis inhibitors.[1][2][5]

The sodium salt of 4-NPAA is often the preferred form for subsequent reactions, particularly in aqueous media, due to its enhanced solubility. The synthesis is therefore a two-stage process: first, the creation of the parent acid, followed by its conversion to the sodium salt via neutralization.

Table 1: Physicochemical Properties of 4-Nitrophenylacetic Acid

| Property | Value | Reference(s) |

| CAS Number | 104-03-0 | [1][5][6] |

| Molecular Formula | C₈H₇NO₄ | [1][4][5] |

| Molecular Weight | 181.15 g/mol | [1][5] |

| Appearance | Off-white to light yellow crystalline solid | [1][5] |

| Melting Point | 152°C – 156°C | [1][4][5] |

| Solubility | Soluble in methanol and chloroform; slightly soluble in water. | [1][5] |

Strategic Synthesis Pathway Selection

The most direct and efficient pathway to 4-nitrophenylacetic acid is through the hydrolysis of 4-nitrobenzyl cyanide. This precursor is strategically ideal as it contains the complete carbon framework required for the final product. The conversion targets the nitrile group (-C≡N) for transformation into a carboxylic acid (-COOH), a well-established and high-yielding reaction in organic chemistry.[7][8][9]

This guide will focus exclusively on this method due to its reliability and scalability, as thoroughly documented in authoritative sources like Organic Syntheses.[8][9]

Core Principle: Acid-Catalyzed Nitrile Hydrolysis

The conversion of the nitrile functional group of 4-nitrobenzyl cyanide into the carboxylic acid of 4-NPAA is achieved through acid-catalyzed hydrolysis. The mechanism proceeds as follows:

-

Protonation: The lone pair of electrons on the nitrile nitrogen atom attacks a proton from the strong acid (e.g., sulfuric acid), making the carbon atom of the nitrile group more electrophilic.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon atom.

-

Tautomerization & Hydrolysis: A series of proton transfers and tautomerization steps converts the intermediate into an amide. This amide is then further hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium salt byproduct.

This robust reaction ensures a near-complete conversion, which is critical for achieving high purity in the final product.

Detailed Experimental Protocols

This section provides a validated, step-by-step methodology for the synthesis of 4-nitrophenylacetic acid, followed by its conversion to the sodium salt.

PART A: Synthesis of 4-Nitrophenylacetic Acid via Hydrolysis

This protocol is adapted from the highly reliable procedure published in Organic Syntheses, which ensures a high degree of success and reproducibility.[8][9]

Safety Directive: This synthesis involves hazardous materials. All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10][11] Concentrated sulfuric acid is extremely corrosive and causes severe burns.[12] 4-Nitrophenylacetic acid is a skin and eye irritant.[10][11][12]

Materials & Equipment:

-

4-Nitrobenzyl cyanide

-

Concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84)

-

Deionized water

-

1-L round-bottom flask

-

Reflux condenser

-

Heating mantle with asbestos board guard

-

Buchner funnel and filtration flask

-

Beakers and graduated cylinders

-

Steam funnel (optional, for rapid filtration)

Step-by-Step Procedure:

-

Reagent Preparation: In a 1-L round-bottom flask, place 100 g (0.62 moles) of 4-nitrobenzyl cyanide. Separately, prepare the hydrolysis solution by carefully and slowly adding 300 mL of concentrated sulfuric acid to 280 mL of water. Caution: This dilution is highly exothermic; perform it with cooling and care.

-

Reaction Initiation: Pour approximately two-thirds of the prepared sulfuric acid solution onto the 4-nitrobenzyl cyanide. Swirl the flask to ensure all the solid is thoroughly wetted. Use the remaining one-third of the acid solution to wash down any solid adhering to the flask walls.[8][9]

-

Hydrolysis under Reflux: Attach the flask to a reflux condenser. Place the apparatus on a heating mantle, using an asbestos board with a hole to ensure even heating and prevent superheating of the flask walls. Heat the mixture until it gently boils and maintain the reflux for 15 minutes. The mixture will darken during this process.[8][9]

-

Product Precipitation: After the reflux period, allow the reaction mixture to cool. Carefully dilute the dark solution with an equal volume of cold water and then cool the mixture in an ice bath to 0°C or below to precipitate the crude 4-nitrophenylacetic acid.

-

Isolation of Crude Product: Filter the precipitated solid using a Buchner funnel. Wash the crude product several times with fresh ice water to remove residual acid and other water-soluble impurities.[8]

-

Purification by Recrystallization: Transfer the crude solid to a large beaker and add 1600 mL of boiling water to dissolve it. The high solubility of 4-NPAA in near-boiling water makes this an effective purification step.[8] Filter the hot solution rapidly through a large, fluted filter paper (a steam funnel is recommended to prevent premature crystallization) to remove any insoluble impurities.

-

Final Product Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization. 4-Nitrophenylacetic acid will separate as long, pale yellow needles.[8][9]

-

Drying and Yield Calculation: Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry thoroughly. The expected yield is between 103-106 g (92-95% of the theoretical amount).[8][9] The melting point of the pure product should be 151–152°C, which serves as a key validation of purity.[8][9]

PART B: Conversion to 4-Nitrophenylacetic Acid Sodium Salt

This is a standard acid-base neutralization reaction.

Materials & Equipment:

-

Purified 4-Nitrophenylacetic acid (from Part A)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Ethanol or deionized water

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution: In a beaker, dissolve a known quantity of the purified 4-nitrophenylacetic acid in a suitable volume of ethanol or warm deionized water with stirring.

-

Neutralization: Prepare a solution of a stoichiometric equivalent of sodium hydroxide. Slowly add the NaOH solution dropwise to the stirring 4-NPAA solution. Monitor the pH continuously. Continue adding the base until the pH of the solution is neutral (pH ~7.0).

-

Rationale for Base Choice: Sodium hydroxide is a strong base that ensures a complete and rapid neutralization. Sodium bicarbonate can also be used and has the advantage of being a weaker base, reducing the risk of overshooting the neutral pH. Its use will result in the evolution of CO₂ gas.

-

Isolation of the Sodium Salt: Once neutralization is complete, transfer the solution to a round-bottom flask. Remove the solvent (ethanol/water) using a rotary evaporator under reduced pressure.

-

Drying: The resulting solid is the 4-nitrophenylacetic acid sodium salt. Dry the product further in a vacuum oven to remove any residual solvent.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow from the starting material to the final sodium salt product, highlighting the key transformations and processes involved.

Caption: Workflow diagram for the two-part synthesis of 4-Nitrophenylacetic Acid Sodium Salt.

References

- BenchChem. (n.d.). A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid.

- Wikipedia. (2023). 4-Nitrobenzoic acid.

- Scribd. (n.d.). Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid.

- Liskon Biological. (2024). Synthesis method of p-Nitrobenzoic acid.

- NSR laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture.

- ChemicalBook. (2025). 4-Nitrophenylacetic acid | 104-03-0.

- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Nitrophenylacetic acid.

- Actylis. (n.d.). 4-Nitrophenylacetic Acid - API Intermediate - Catalyst.

- United States Biological. (n.d.). 4-Nitrophenylacetic Acid - Data Sheet.

- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - 4-Nitrophenylacetic Acid.

- Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?.

- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- Alfa Chemistry. (n.d.). CAS 7063-24-3 4-Nitrophenylacetic acid sodium salt.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Benzeneacetic acid, 4-nitro-.

- Santa Cruz Biotechnology. (n.d.). 4-Nitrophenylacetic acid Material Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.

- Quora. (2016). How to convert benzoic acid to p nitrobenzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Nitrobenzyl Cyanide: A Vital Building Block for p-Nitrophenylacetic Acid Synthesis.

- Watson International. (n.d.). 4-Nitrophenylacetic acid CAS 104-03-0.

- ChemicalBook. (n.d.). 4-Nitrobenzoic acid synthesis.

- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.

- Watsonnoke Scientific Ltd. (2024). 104-03-0 4-Nitrophenylacetic acid.

- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.

Sources

- 1. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]

- 2. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]

- 3. watson-int.com [watson-int.com]

- 4. watsonnoke.com [watsonnoke.com]

- 5. usbio.net [usbio.net]

- 6. Actylis - 4-Nitrophenylacetic Acid - API Intermediate - Catalyst [solutions.actylis.com]

- 7. nbinno.com [nbinno.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

Introduction and Scientific Significance

An In-Depth Technical Guide to Sodium 4-Nitrophenylacetate

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical compound utilized by researchers, scientists, and drug development professionals. The document delves into its fundamental physicochemical properties, outlines a primary synthesis route, and presents detailed methodologies for its application, particularly in the context of enzymatic assays. Emphasis is placed on the scientific rationale behind experimental protocols, ensuring both technical accuracy and practical utility. Safety, handling, and storage protocols are also detailed to ensure responsible laboratory practice. This guide is designed to serve as an authoritative resource, grounding its claims in established scientific literature and providing verifiable references for further investigation.

This compound is the sodium salt of 4-nitrophenylacetic acid. While it is a stable, solid compound, its primary relevance in the scientific community is often linked to its ester derivative, 4-nitrophenyl acetate (p-NPA). This ester is a widely used chromogenic substrate for detecting and quantifying the activity of various hydrolytic enzymes, most notably esterases and lipases.[1][2][3][4]

The core principle of its application lies in a straightforward enzymatic reaction. When an esterase or other suitable hydrolase acts upon 4-nitrophenyl acetate, it cleaves the ester bond. This hydrolysis reaction releases acetic acid and, more importantly, the 4-nitrophenolate anion (in solutions with a pH above its pKa). The resulting 4-nitrophenolate imparts a distinct yellow color to the solution, which can be accurately quantified using spectrophotometry, typically at a wavelength of 405 nm.[4] This property allows for a continuous and kinetically accessible assay for enzyme activity. This compound itself can be a crucial starting material for the synthesis of its ester or used in other chemical syntheses where the 4-nitrophenylacetyl moiety is required.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 7063-24-3 | [5] |

| Molecular Formula | C₈H₆NNaO₄ | [5] |

| Molecular Weight | 203.13 g/mol | [5] |

| IUPAC Name | sodium 2-(4-nitrophenyl)acetate | [5] |

| Parent Acid | (4-Nitrophenyl)acetic acid (CAS: 104-03-0) | [5] |

| Appearance | Typically an off-white or beige powder. | [1] |

| Solubility | Soluble in water. | [2] |

Synthesis and Purification

This compound is straightforwardly synthesized via a classic acid-base neutralization reaction. The parent compound, 4-nitrophenylacetic acid, is treated with a stoichiometric equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent system.

The reaction involves the deprotonation of the carboxylic acid group by the hydroxide or bicarbonate ion, leading to the formation of the sodium carboxylate salt and water (or water and carbon dioxide if bicarbonate is used). The product can then be isolated by removal of the solvent or by precipitation.

Caption: Synthesis of this compound via neutralization.

Purification Protocol

Purification is typically achieved through recrystallization. The crude this compound is dissolved in a minimum amount of a hot solvent (e.g., an ethanol/water mixture) and allowed to cool slowly. The purified salt crystallizes out of the solution, leaving impurities behind. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum.

Core Application: Enzymatic Assays

The primary utility of the 4-nitrophenyl chemical family in biochemistry is as chromogenic substrates. While 4-Nitrophenyl acetate (p-NPA) is the direct substrate, understanding its use is key. The protocol below details a representative assay for esterase activity.

Principle of the Assay

The causality behind this experimental design is the direct relationship between enzyme activity and the production of a colored product. The esterase enzyme catalyzes the hydrolysis of the colorless substrate, p-NPA, into the yellow-colored product, 4-nitrophenolate. The rate of color formation, measured as the change in absorbance over time, is directly proportional to the enzyme's activity under specific conditions (saturating substrate concentration, constant temperature, and pH).

Caption: General workflow for an esterase activity assay using p-NPA.

Detailed Experimental Protocol

This protocol is a self-validating system because it includes a negative control to account for non-enzymatic (spontaneous) substrate hydrolysis, ensuring that the measured activity is due to the enzyme.

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjusted to pH 8.0. The slightly alkaline pH is crucial as it ensures that the product, 4-nitrophenol (pKa ~7.1), is deprotonated to the yellow 4-nitrophenolate ion.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of 4-nitrophenyl acetate (p-NPA) in a non-reactive organic solvent like ethanol or DMSO.[4] This stock must be stored protected from light and moisture.

-

Enzyme Solution: Prepare a dilution series of your enzyme sample in the Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

-

-

Assay Execution (96-well plate format):

-

To each well, add 180 µL of Assay Buffer.

-

Add 10 µL of the enzyme solution to the sample wells.

-

For the negative control (blank) wells, add 10 µL of Assay Buffer instead of the enzyme solution. This step is critical to measure the rate of spontaneous substrate hydrolysis, which must be subtracted from the sample rates.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes to ensure thermal equilibrium.

-

Initiate the reaction by adding 10 µL of the 100 mM p-NPA substrate stock solution to all wells, for a final concentration of 5 mM. Mix gently.

-

Immediately place the microplate into a spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm every 30 seconds for a period of 5-10 minutes.

-

Plot absorbance (A₄₀₅) versus time (minutes) for each sample and the blank.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔA/min).

-

Subtract the slope of the blank from the slope of the samples to get the corrected reaction rate.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε for 4-nitrophenolate at pH 8.0 is approximately 18,000 M⁻¹cm⁻¹.

-

Safety, Handling, and Storage

Working with any chemical reagent requires strict adherence to safety protocols. The information below is synthesized from multiple safety data sheets (SDS).

| Hazard Category | GHS Classification & Precautionary Statements | Source(s) |

| Physical Hazards | Flammable Solid (for related compounds). H228: Flammable solid. P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | |

| Health Hazards | Skin Irritation (Category 2) . H315: Causes skin irritation. Serious Eye Irritation (Category 2) . H319: Causes serious eye irritation. Harmful if Swallowed/Inhaled . H302 + H332: Harmful if swallowed or if inhaled. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | , [6] |

| Specific Target Organ Toxicity | May cause respiratory irritation . H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Handling and Storage Recommendations

-

Handling: Always handle the compound in a well-ventilated area or under a chemical fume hood.[7][8] Avoid generating dust.[7][8] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][9]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[7][10] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][9] For long-term stability, especially for related ester compounds used as substrates, storage in a freezer is often recommended to minimize degradation.[9]

Conclusion

This compound and its closely related ester are foundational tools in biochemical and pharmaceutical research. Their value is derived from the simple and reliable chromogenic properties of the 4-nitrophenolate anion released during enzymatic hydrolysis. This guide has provided the essential technical details, from physicochemical properties and synthesis to a validated experimental protocol, grounded in the principles of enzyme kinetics. By understanding the causality behind the methodologies and adhering to strict safety protocols, researchers can effectively leverage this compound to advance their work in enzyme characterization, inhibitor screening, and other critical areas of drug development.

References

-

Sodium (4-nitrophenyl)acetate . PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - 4-Nitrophenyl acetate, 97% . Cole-Parmer. [Link]

-

P-NITROPHENYL ACETATE EP (4-nitrophenyl acetate) . SD Fine-Chem Limited. [Link]

-

4-Nitrophenyl Acetate . PubChem, National Center for Biotechnology Information. [Link]

-

Sodium 4-Nitrophenolate uses in Agrochemical Solutions . (2024). Kajay Remedies. [Link]

-

Synthesis process of sodium p-nitrophenolate . Eureka | Patsnap. [Link]

-

Synthesis of p-nitrophenyl acetate . ResearchGate. [Link]

-

p-NITROPHENYLACETIC ACID . Organic Syntheses. [Link]

Sources

- 1. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 2. 4-NITROPHENYL ACETATE CAS#: 830-03-5 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Sodium (4-nitrophenyl)acetate | C8H6NNaO4 | CID 12675775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

Sodium 4-Nitrophenylacetate solubility in ethanol

An In-depth Technical Guide to the Solubility of Sodium 4-Nitrophenylacetate in Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a critical physicochemical parameter that governs process chemistry, formulation development, and bioavailability. This compound, a derivative of the widely used biochemical reagent 4-nitrophenol, presents a case study in the solubility of organic salts in non-aqueous polar solvents. While specific quantitative solubility data for this compound in ethanol is not widely published, this guide provides a comprehensive framework for its determination. We will explore the underlying theoretical principles, present a detailed, self-validating experimental protocol for measuring solubility via the isothermal equilibrium method, and detail the analytical quantification using UV-Vis spectrophotometry. This document serves as a practical whitepaper for researchers needing to generate reliable solubility data for process optimization and formulation design.

Introduction to this compound

This compound is an organic salt derived from the corresponding weak acid, (4-nitrophenyl)acetic acid[1]. The presence of the nitrophenyl group, a common moiety in various bioactive molecules and drug candidates, makes its physical properties relevant to the pharmaceutical sciences[2][3]. Ethanol is a ubiquitous solvent in drug development, valued for its solvating power, volatility, and relatively low toxicity. Understanding the solubility of ionic compounds like this compound in ethanol is fundamental for:

-

Reaction Chemistry: Determining appropriate solvent volumes and predicting yields for synthesis and purification steps like recrystallization.

-

Formulation Science: Developing liquid dosage forms or understanding dissolution characteristics in co-solvent systems.

-

Analytical Chemistry: Preparing stock solutions and standards for various assays.

This guide provides the theoretical and practical foundation for researchers to precisely determine this critical parameter.

Theoretical Principles of Solubility

The dissolution of an ionic salt in a solvent is a thermodynamic process governed by the balance between the energy required to break the solute's crystal lattice (lattice energy) and the energy released when the ions are solvated by the solvent (solvation energy).

Solute-Solvent Interactions

The principle of "like dissolves like" is a useful heuristic.[4][5] For this compound (an ionic, highly polar solute) to dissolve in ethanol (a polar, protic solvent), the following interactions must occur:

-

Overcoming Lattice Energy: Energy must be supplied to break the ionic bonds between the sodium cations (Na⁺) and the 4-nitrophenylacetate anions (C₈H₆NO₄⁻) in the crystal lattice.

-

Solvent-Solvent Interaction Disruption: Hydrogen bonds between ethanol molecules must be disrupted to create a cavity for the solute ions.

-

Solvation: Favorable ion-dipole interactions form between the Na⁺ ions and the negative pole of the ethanol molecule (the oxygen atom), and between the carboxylate group of the anion and the positive pole of ethanol (the hydroxyl proton).

Ethanol's ability to dissolve salts is generally much lower than that of water.[6] This is primarily due to ethanol's lower dielectric constant, which results in weaker ion-dipole interactions compared to the highly polar water molecule, making it less effective at shielding the ions from each other and overcoming the crystal lattice energy.[4][6]

Key Physicochemical Properties

A comparison of the properties of the solute and solvent is essential for understanding their potential interactions.

| Property | This compound | Ethanol |

| IUPAC Name | Sodium 2-(4-nitrophenyl)acetate[1] | Ethanol |

| CAS Number | 7063-24-3[1] | 64-17-5 |

| Molecular Formula | C₈H₆NNaO₄[1] | C₂H₅OH |

| Molecular Weight | 203.13 g/mol [1] | 46.07 g/mol |

| Nature | Ionic Salt | Polar Protic Solvent |

| Relevant Functional Groups | Ionic Carboxylate (-COO⁻Na⁺), Nitro Group (-NO₂), Aromatic Ring | Hydroxyl Group (-OH) |

Factors Influencing Solubility

Several external factors can significantly alter the measured solubility of a compound:

-

Temperature: For most salt dissolution processes, solubility increases with temperature.[6] The additional thermal energy increases the kinetic energy of the solvent molecules, enhancing their ability to break apart the solute's crystal lattice. However, in some salt-alcohol systems, an inverse relationship can be observed where solubility decreases with rising temperature.[7] Therefore, precise temperature control is paramount for reproducible measurements.

-

Purity of Reagents: The presence of impurities in either the solute or the solvent can affect solubility. For instance, the presence of water in the ethanol can significantly increase the solubility of a salt due to water's superior solvating power for ions.[8] Using anhydrous ethanol is critical for obtaining data specific to the ethanol solvent system.

-

Common Ion Effect: If the solvent already contains a common ion (e.g., another sodium salt), the solubility of this compound will be suppressed according to Le Châtelier's principle.[6]

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal equilibrium method . This involves creating a saturated solution by agitating an excess of the solid in the solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved solid in the supernatant is then measured.

Overview of the Isothermal Equilibrium Method

The following diagram illustrates the workflow for determining the solubility of this compound in ethanol.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Experimental Protocol: Isothermal Equilibrium

-

Causality Statement: This protocol is designed to create a thermodynamically stable, saturated solution. Each step is critical for ensuring that the measured concentration represents the true equilibrium solubility at the specified temperature.

-

Preparation:

-

To several 20 mL glass vials, add approximately 5 mL of anhydrous ethanol.

-

Add an excess amount of crystalline this compound to each vial (e.g., 500 mg). The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially increase the concentration.

-

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Precise temperature control is the most critical variable in this experiment.

-

Agitate the vials for a predetermined period (a minimum of 24 hours is recommended; 48 hours is preferable) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to achieve a stable concentration.

-

-

Sample Separation:

-

After equilibration, stop the agitation and allow the vials to stand in the temperature bath for at least 2 hours, permitting the excess solid to settle. This step prevents undissolved particles from being sampled.

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean, tared vial. Filtering removes any remaining microscopic particles, ensuring only the dissolved solute is analyzed. The weight of the collected filtrate should be recorded.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Evaporate the solvent from the tared vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

-

The final weight of the solid residue divided by the initial weight of the solution provides a direct, albeit less precise, measure of solubility. This can serve as a useful cross-validation for the spectroscopic method.

-

Analytical Quantification via UV-Vis Spectrophotometry

-

Causality Statement: The nitrophenyl group in the solute is a strong chromophore, making UV-Vis spectrophotometry an ideal method for accurate, low-concentration quantification based on the Beer-Lambert Law. The related compound, 4-nitrophenyl acetate, exhibits a UV absorbance maximum around 265-269 nm.[9] A full spectrum scan should be performed to determine the optimal wavelength (λ_max) for this compound in ethanol.

-

Preparation of Stock and Standard Solutions:

-

Accurately prepare a primary stock solution of this compound in anhydrous ethanol (e.g., 100 µg/mL).

-

Perform a serial dilution of the stock solution to create a set of at least five calibration standards with known concentrations that bracket the expected concentration of the diluted saturated samples.

-

-

Generation of Calibration Curve:

-

Using anhydrous ethanol as a blank, measure the absorbance of each calibration standard at the predetermined λ_max.

-

Plot a graph of Absorbance vs. Concentration (µg/mL).

-

Perform a linear regression on the data. A coefficient of determination (R²) value > 0.995 is required for a valid calibration curve.

-

-

Measurement of Saturated Samples:

-

Accurately perform a large dilution of the filtered supernatant collected in step 3.3. The dilution factor should be chosen to ensure the final absorbance falls within the linear range of the calibration curve (typically 0.2 - 1.0 AU).

-

Measure the absorbance of the diluted sample.

-

Use the equation from the linear regression (y = mx + c) to calculate the concentration of the diluted sample.

-

Data Interpretation and Presentation

The final solubility can be calculated from the concentration determined by spectrophotometry and the dilution factor.

Calculation: Solubility (g/L) = C_diluted (g/L) × Dilution Factor

Where:

-

C_diluted is the concentration of the diluted sample calculated from the calibration curve.

-

Dilution Factor is the total dilution performed on the original supernatant.

The results should be presented clearly, specifying the temperature.

| Temperature (°C) | Mean Solubility (g/L) | Standard Deviation |

| 25.0 | Value | Value |

| 37.0 | Value | Value |

Practical Applications and Considerations

The experimentally determined solubility value is a powerful tool. For instance, in purification by recrystallization, this data allows a scientist to calculate the minimum volume of hot ethanol required to dissolve the product and predict the theoretical recovery upon cooling.[6] In formulation, it dictates the maximum achievable concentration in an ethanol-based vehicle, directly impacting dosage and delivery strategies.

It is crucial to remember that this guide focuses on a binary system. The introduction of other components, such as water, co-solvents, or excipients, will alter the solubility and require separate experimental determination.

Conclusion

While a definitive, published value for the solubility of this compound in ethanol is elusive, this guide demonstrates that its determination is straightforward. By combining a robust theoretical understanding of solute-solvent interactions with a meticulous experimental approach using the isothermal equilibrium method and UV-Vis spectrophotometric analysis, researchers can generate the reliable, high-quality data essential for advancing chemical synthesis and drug development projects. The protocols described herein are designed to be self-validating, ensuring the integrity and reproducibility of the results.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12675775, Sodium (4-nitrophenyl)acetate. Available: [Link]

-

Gagnon, R., Le-Huy, M., & Savan, C. (2021). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Journal of Emerging Investigators. Available: [Link]

-

Fvs (n.d.). Salt Solubility In Ethanol. Available: [Link]

-

Lopes, A., et al. (n.d.). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data. Available: [Link]

-

Ojeda Toro, J. C., Dobrosz-Gómez, I., & García, M. (2014). Sodium sulfate solubility in (water + ethanol) mixed solvents in the presence of hydrochloric acid: Experimental measurements and modeling. Fluid Phase Equilibria. Available: [Link]

-

Chemistry LibreTexts (2013). Lab: Solubility of a Salt in a Polar and a Non-polar Solvent. Available: [Link]

-

MP Biomedicals (n.d.). P-NITROPHENYL ACETATE--N/H. Available: [Link]

-

Niu, C., et al. (n.d.). UV–visible absorption spectra of the one-pot tandem reaction of... ResearchGate. Available: [Link]

-

Solubility of Things (n.d.). p-Nitrophenyl acetate. Available: [Link]

-

Nishikawa, K., & Amano, H. (2023). Phase equilibrium of three-component liquid systems composed of water, alcohol, and sodium chloride studied by the reference interaction. The Journal of Chemical Physics. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13243, 4-Nitrophenyl Acetate. Available: [Link]

-

ResearchGate (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... Available: [Link]

-

AERU, University of Hertfordshire (n.d.). Sodium p-nitrophenolate. Available: [Link]

-

ResearchGate (n.d.). Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13214, p-nitrophenol sodium salt. Available: [Link]

-

IUPAC-NIST Solubility Data Series (n.d.). Available: [Link]

-

Gomaa, A., et al. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones... ChemRxiv. Available: [Link]

-

MDPI (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available: [Link]

Sources

- 1. Sodium (4-nitrophenyl)acetate | C8H6NNaO4 | CID 12675775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. kaffee.50webs.com [kaffee.50webs.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. fvs.com.py [fvs.com.py]

- 7. seniorchem.com [seniorchem.com]

- 8. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 9. mpbio.com [mpbio.com]

Introduction: The Role of p-Nitrophenyl Acetate in Modern Bioscience

An In-Depth Technical Guide to the UV-VIS Spectroscopy of p-Nitrophenyl Acetate and Its Application as a Chromogenic Substrate

In the landscape of biochemical and pharmaceutical research, the precise quantification of enzyme activity is a cornerstone of discovery. Among the tools available, chromogenic substrates offer an elegant, direct, and highly sensitive method for monitoring enzymatic reactions. p-Nitrophenyl acetate (pNPA), often used interchangeably with its corresponding sodium salt in solution, stands out as a paramount example. While the substrate itself, p-Nitrophenyl acetate, is largely colorless with minimal absorbance in the visible range, its true utility is unlocked upon enzymatic or chemical hydrolysis. This cleavage reaction liberates p-nitrophenol (pNP), a molecule whose UV-VIS spectral properties are exquisitely sensitive to pH. Under alkaline conditions, pNP converts to the intensely yellow p-nitrophenolate ion, providing a robust and convenient spectrophotometric handle to measure the activity of a wide array of hydrolase enzymes, particularly esterases and lipases.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the UV-VIS spectral characteristics of pNPA and its hydrolytic product, p-nitrophenol. We will delve into the fundamental principles governing its use, present field-proven protocols for its application, and explain the causality behind critical experimental choices to ensure data integrity and reproducibility.

The Substrate: Physicochemical and Spectral Properties of p-Nitrophenyl Acetate

p-Nitrophenyl acetate (pNPA) is the acetate ester of 4-nitrophenol. It serves as the stable, non-chromogenic precursor in enzymatic assays.[3] Understanding its baseline properties is crucial for designing robust experiments.

Chemical Structure:

-

IUPAC Name: (4-nitrophenyl) acetate

-

Molecular Formula: C₈H₇NO₄

-

Molecular Weight: 181.15 g/mol [3]

Solubility and Preparation: A critical aspect of working with pNPA is its limited solubility in aqueous buffers. It is practically insoluble in water.[4] Therefore, stock solutions must be prepared in a water-miscible organic solvent, such as methanol, ethanol, or DMSO, before being introduced into the aqueous reaction buffer.[1] A common practice is to prepare a concentrated stock (e.g., 50-100 mM) in the organic solvent and then dilute it into the assay medium, ensuring the final concentration of the organic solvent is low (typically <1-2% v/v) to prevent enzyme denaturation.[1]

UV-VIS Spectral Properties: In its ester form, pNPA does not absorb significantly in the 400 nm region used to detect its product. Its primary absorbance occurs in the UV region. The maximum absorbance (λmax) of p-nitrophenyl acetate in methanol is observed between 265-269 nm .[5] This spectral separation is the key to its utility; it allows for the detection of the product's appearance at ~405 nm with virtually no interference from the substrate.

The Hydrolysis Reaction: Generating the Chromophore